6-(2H-1,3-benzodioxol-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c20-10-14-1-3-15(13-2-4-16-17(9-13)26-12-25-16)21-19(14)27-11-18(23)22-5-7-24-8-6-22/h1-4,9H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPQAONESHRMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=C(C=CC(=N2)C3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The molecular structure of the compound features a benzodioxole ring , a morpholine moiety , and a pyridine ring with a carbonitrile functional group. This unique combination suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of benzodioxole compounds exhibit significant antitumor activity . For instance, studies have shown that related compounds inhibit tubulin polymerization, thereby disrupting mitosis in cancer cells. The presence of the benzodioxole structure is crucial for this activity, as it enhances binding affinity to tubulin, similar to known antimitotic agents like podophyllotoxin .
Enzyme Inhibition
The compound has been investigated for its ability to act as an enzyme inhibitor . Specifically, it has shown promise in inhibiting enzymes involved in cancer progression and inflammation. For example, studies on related morpholine derivatives have demonstrated that they can inhibit alpha-glucosidase, which is relevant in diabetes management and cancer metabolism .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that its activity may involve:
- Inhibition of Tubulin Polymerization : Similar to other benzodioxole derivatives, this compound may interfere with microtubule dynamics, leading to cell cycle arrest.
- Enzyme Interaction : The morpholine group may facilitate interactions with specific enzymes, altering their activity and impacting metabolic pathways.
Case Studies
Several case studies highlight the biological effects of similar compounds:
- Antitumor Activity : A study on benzodioxole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through tubulin inhibition .
- Diabetes Management : Research on morpholine-containing compounds revealed their potential as alpha-glucosidase inhibitors, suggesting applicability in managing blood glucose levels .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 348.43 g/mol |
| Antitumor Activity | Inhibits tubulin polymerization |
| Enzyme Inhibition | Alpha-glucosidase inhibitor |
| Potential Applications | Anticancer therapy, diabetes management |
Comparison with Similar Compounds
Table 1: Structural and Molecular Features of Comparable Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The chlorothiophenyl group in compounds confers antibacterial activity, likely due to increased membrane penetration and halogen-mediated interactions .
- Morpholine-containing compounds (e.g., target compound and ’s compound 6) are often associated with kinase inhibition or G-protein-coupled receptor (GPCR) modulation due to morpholine’s H-bond acceptor properties .
Core Heterocycle Influence: Pyridine-3-carbonitriles (target compound, ) exhibit planar aromatic cores suitable for intercalation or stacking in biological targets.
Electronic and Solubility Properties :
- The benzodioxole group in the target compound increases electron density, favoring interactions with electron-deficient biological targets (e.g., enzymes with hydrophobic active sites) .
- Sulfanyl vs. Oxypropoxy Linkers : Sulfanyl groups (target compound, ) may offer better redox stability compared to ether-linked oxypropoxy groups (), which are prone to oxidative cleavage .
Preparation Methods
Preparation of 6-(2H-1,3-Benzodioxol-5-yl)Pyridine-3-Carbonitrile
This intermediate is synthesized via Suzuki-Miyaura cross-coupling between a halogenated pyridine and a benzodioxol-5-yl boronic acid.
Typical Procedure :
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3-Cyano-6-bromopyridine (1.0 eq) is reacted with 1,3-benzodioxol-5-ylboronic acid (1.2 eq) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in a 4:1 dioxane/water mixture.
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The reaction is heated to 90°C for 12–16 hours under inert atmosphere.
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Post-reaction, the mixture is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (hexane:EtOAc = 3:1).
Yield : 68–75%.
Synthesis of 2-(Morpholin-4-yl)-2-Oxoethyl Methanesulfonate
This electrophilic intermediate facilitates thioether formation.
Stepwise Synthesis :
-
Morpholine (1.0 eq) is acylated with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA, 1.5 eq) at 0°C.
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The resulting 2-chloro-N-morpholinoacetamide is treated with methanesulfonyl chloride (1.2 eq) in DCM with TEA (2.0 eq) to yield the mesylate.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → Room Temperature |
| Solvent | Dichloromethane |
| Yield | 82% |
Thioether Formation and Final Coupling
The sulfanyl linker is introduced via nucleophilic displacement using the mesylate intermediate.
Optimized Protocol :
-
6-(2H-1,3-Benzodioxol-5-yl)pyridine-3-carbonitrile (1.0 eq) is dissolved in anhydrous DMF under nitrogen.
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Sodium hydride (1.2 eq, 60% dispersion) is added at 0°C, followed by dropwise addition of 2-(morpholin-4-yl)-2-oxoethyl methanesulfonate (1.1 eq).
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The reaction is stirred at 50°C for 6 hours, quenched with ice-water, and extracted with EtOAc.
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Crude product is purified via recrystallization (ethanol/water).
Critical Parameters :
-
Base : NaH ensures deprotonation of the pyridine thiol precursor.
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Solvent : DMF enhances solubility of intermediates.
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Temperature : Elevated temperatures accelerate SN2 displacement.
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines Suzuki coupling and thioether formation in a single reactor:
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3-Cyano-6-bromopyridine , 1,3-benzodioxol-5-ylboronic acid , and 2-mercapto-N-morpholinoacetamide are reacted with Pd(OAc)₂/XPhos in a microwave reactor.
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Conditions: 120°C, 20 minutes, K₃PO₄ base, toluene/water (3:1).
Advantages :
Solid-Phase Synthesis
For high-throughput applications, the pyridine core is anchored to Wang resin via a carboxylic acid linker. Sequential functionalization (benzodioxole coupling, thioether formation) is performed on-resin, followed by cleavage with TFA/DCM.
Analytical Characterization
Post-synthesis, the compound is validated using:
5.1 Spectroscopic Methods :
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.02–6.85 (m, 3H, benzodioxole-H), 4.32 (s, 2H, OCH₂O), 3.75–3.60 (m, 8H, morpholine-H).
5.2 Chromatographic Purity :
| Method | Conditions | Purity |
|---|---|---|
| HPLC (C18) | MeCN/H₂O (70:30), 1 mL/min | 98.2% |
| UPLC-MS | ESI+, m/z 384.1 [M+H]+ | 99.0% |
Challenges and Optimization Strategies
Side Reactions
Q & A
Basic: What are the established synthetic routes for 6-(2H-1,3-benzodioxol-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile?
Answer:
The compound is synthesized via multi-step organic reactions. A typical route involves:
Condensation reactions to assemble the pyridine core, followed by functionalization of the benzodioxol and morpholine moieties.
Sulfanyl group introduction through nucleophilic substitution or thiol-ene chemistry.
Final carbonitrile installation via cyanation reactions.
Key steps require optimization of reaction time, stoichiometry, and catalyst selection (e.g., palladium for cross-coupling). Purity is confirmed using NMR (¹H/¹³C) and mass spectrometry (HRMS) .
Advanced: How can reaction parameters be systematically optimized to enhance synthetic yield?
Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature control : Step-dependent gradients (e.g., 0–80°C) mitigate side reactions.
- Catalyst screening : Transition metals (e.g., Pd/Cu) or organocatalysts for regioselective bond formation.
- In-line monitoring : Use HPLC to track intermediate formation and adjust conditions dynamically .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion).
- Infrared Spectroscopy (IR) : Identifies functional groups (C≡N stretch ~2200 cm⁻¹, C=O at ~1700 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolves 3D conformation and bond angles .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
Single-crystal X-ray diffraction provides:
- Bond lengths/angles : Clarifies stereoelectronic effects (e.g., planarity of the pyridine ring).
- Intermolecular interactions : Hydrogen bonding or π-π stacking influencing stability.
- Torsional strain analysis : For morpholine and benzodioxol substituents.
Data refinement uses SHELXL and PLATON software, with validation via R-factors .
Basic: What biological targets are hypothesized for this compound?
Answer:
Based on structural analogs, potential targets include:
- Kinase enzymes (e.g., MAPK, PI3K) due to the pyridine-carbonitrile scaffold.
- GPCRs (e.g., serotonin receptors) modulated by the benzodioxol group.
- Oxidative stress pathways influenced by the sulfanyl-morpholine moiety.
Initial screening uses in vitro kinase assays and radioligand binding studies .
Advanced: How can structural modifications improve target selectivity?
Answer:
- Substituent variation : Replace morpholine with piperazine (electron-rich N-heterocycles) to alter binding affinity.
- Isosteric replacements : Swap benzodioxol with indole (bioisosterism) for enhanced lipophilicity.
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
Evaluate modifications via QSAR modeling and molecular docking (e.g., AutoDock Vina) .
Basic: What are the solubility and stability challenges in formulation?
Answer:
- Low aqueous solubility : Due to hydrophobic benzodioxol and pyridine rings. Mitigate using co-solvents (e.g., PEG-400) or nanoemulsions.
- pH-dependent stability : Carbonitrile and morpholine groups may hydrolyze under acidic/basic conditions. Stability assessed via accelerated degradation studies (40°C/75% RH) .
Advanced: How to resolve contradictions in pharmacological data across studies?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).
- Meta-analysis : Pool data from multiple studies using random-effects models to account for variability.
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cryo-EM for target engagement .
Basic: How to assess purity and detect impurities in bulk synthesis?
Answer:
- HPLC-DAD/ELSD : Quantify main product and impurities (>0.1% threshold).
- LC-MS/MS : Identify impurities (e.g., decyanated byproducts).
- Elemental analysis : Confirm C/H/N/S ratios within 0.3% of theoretical values .
Advanced: What computational methods predict metabolic pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
